molecular formula C56H96N10O19 B193730 Cancidas CAS No. 179463-17-3

Cancidas

Cat. No.: B193730
CAS No.: 179463-17-3
M. Wt: 1213.4 g/mol
InChI Key: OGUJBRYAAJYXQP-IJFZAWIJSA-N
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Description

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a semi-synthetic antifungal compound belonging to the echinocandin class. It is derived from a fermentation product of the fungus Glarea lozoyensis. acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is primarily used to treat fungal infections caused by Candida and Aspergillus species. It works by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall .

Properties

Key on ui mechanism of action

Caspofungin inhibits the synthesis of beta-(1,3)-D-glucan, an essential component of the cell wall of Aspergillus species and Candida species. beta-(1,3)-D-glucan is not present in mammalian cells. The primary target is beta-(1,3)-glucan synthase.
Caspofungin inhibits the synthesis of beta(1,3)-d-glucan, an integral component of the fungal cell wall that is not present in mammalian cells.
Caspofungin acetate ... /belongs to a class of drugs/ referred to as echinocandins, which inhibit the formation of beta(1,3)-D-glucans in the fungal cell wall. Resistance is conferred by mutations in the FKS1 gene, which codes for a large subunit of (1,3)beta-glucan synthase. /Caspofungin acetate/
Caspofungin acetate, the active ingredient of cancidas, inhibits the synthesis of alpha(1,3)-D-glucan, an essential component of the cell wall of susceptible Aspergillus species and Candida species. (1,3)-D-glucan is not present in mammalian cells. Caspofungin has shown activity against Candida species and in regions of active cell growth of the hyphae of Aspergillus fumigatus. /Caspofungin acetate/

CAS No.

179463-17-3

Molecular Formula

C56H96N10O19

Molecular Weight

1213.4 g/mol

IUPAC Name

acetic acid;(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-;;/m0../s1

InChI Key

OGUJBRYAAJYXQP-IJFZAWIJSA-N

Isomeric SMILES

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O

Appearance

White to Off-White Solid

melting_point

>197°C

Other CAS No.

179463-17-3

physical_description

Solid

Pictograms

Corrosive; Health Hazard; Environmental Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

162808-62-0

solubility

Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol;  slightly sol in ethanol /Acetate/
Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2)
3.67e-01 g/L

Synonyms

1-[(4R,5S)-5-[(2-Aminoethyl)amino]-N2-[(10R,12S)-10,12-dimethyl-1-oxotetradecyl]-4-hydroxy-L-ornithine]-5-(threo-3-hydroxy-L-ornithine)pneumocandin B0 Diacetate;  Caspofungin Diacetate;  Cancidas;  caspofungin;  caspofungin acetate;  Caspofungin MSD;  L 743,872;  L 743872;  L-743,872;  L-743872;  L743,872;  L743872;  MK 0991;  MK-0991;  MK0991

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of caspofungin acetate involves several steps starting from pneumocandin B0, a naturally occurring cyclic lipopeptide. The process includes:

Industrial Production Methods: Industrial production of caspofungin acetate involves the fermentation of Glarea lozoyensis to obtain pneumocandin B0, followed by solid-liquid separation, leaching, adsorption, desorption, concentration, and drying. The crude product undergoes further synthesis and refining steps to produce the final caspofungin acetate .

Chemical Reactions Analysis

Types of Reactions: acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide undergoes various chemical reactions, including:

    Hydrolysis: Caspofungin can be hydrolyzed to its constituent amino acids.

    N-acetylation: This reaction modifies the amine groups in the molecule.

Common Reagents and Conditions:

    Hydrolysis: Typically involves acidic or basic conditions.

    N-acetylation: Uses acetic anhydride or acetyl chloride in the presence of a base.

Major Products:

Scientific Research Applications

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and modification of cyclic peptides.

    Biology: Investigated for its effects on fungal cell wall synthesis and integrity.

    Medicine: Primarily used to treat invasive fungal infections, including candidiasis and aspergillosis.

    Industry: Employed in the development of new antifungal agents and formulations.

Mechanism of Action

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide exerts its antifungal effects by inhibiting the enzyme β (1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β (1,3)-D-glucan, a major component of the fungal cell wall. By blocking this enzyme, caspofungin acetate disrupts the integrity of the fungal cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

    Micafungin: Another echinocandin used to treat fungal infections.

    Anidulafungin: Similar to caspofungin, it inhibits β (1,3)-D-glucan synthesis.

Comparison:

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide stands out due to its unique semi-synthetic origin and its effectiveness in treating infections resistant to other antifungal agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cancidas
Reactant of Route 2
Cancidas

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